Cas no 62413-47-2 ((2R,3E)-4-phenylbut-3-en-2-ol)

(2R,3E)-4-phenylbut-3-en-2-ol structure
(2R,3E)-4-phenylbut-3-en-2-ol structure
Product Name:(2R,3E)-4-phenylbut-3-en-2-ol
CAS No:62413-47-2
MF:C10H12O
MW:148.201683044434
MDL:MFCD30550740
CID:445635
PubChem ID:10986397
Update Time:2025-04-19

(2R,3E)-4-phenylbut-3-en-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-ol, 4-phenyl-, (2R,3E)-
    • (2R,3E)-4-phenylbut-3-en-2-ol
    • EN300-27694761
    • 3-Buten-2-ol, 4-phenyl-, (2R)-
    • SCHEMBL3240401
    • SCHEMBL3240389
    • 32271-52-6
    • 62413-47-2
    • (2R)-4-PHENYLBUT-3-EN-2-OL
    • EN300-1869536
    • MDL: MFCD30550740
    • Inchi: 1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m1/s1
    • InChI Key: ZIJWGEHOVHJHKB-FCZSHJHJSA-N
    • SMILES: O[C@H](C)/C=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 148.08886
  • Monoisotopic Mass: 148.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

(2R,3E)-4-phenylbut-3-en-2-ol Pricemore >>

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